molecular formula C12H12O2 B11903844 (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol CAS No. 16651-65-3

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol

Cat. No.: B11903844
CAS No.: 16651-65-3
M. Wt: 188.22 g/mol
InChI Key: DIUGLBPPQLGORR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol is a chiral diol compound of high interest in advanced organic synthesis and materials science. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Chiral naphthalene-based structures, such as binaphthol (BINOL) and its derivatives, are foundational building blocks in scientific research due to their stable chiral configuration and excellent chiral induction properties . They serve as privileged scaffolds for the development of asymmetric catalysts, which are crucial for creating single-enantiomer molecules in pharmaceutical and fine chemical synthesis . Furthermore, the rigid naphthalene core and functional diol groups make this class of compounds valuable in the design of fluorescent polymer sensors. Researchers utilize these chiral scaffolds to create sensitive and selective systems for anion detection, leveraging the "molecular wire" effect of conjugated polymers to amplify fluorescence response signals . As a specialist chemical supplier, such as Leancare Ltd. which has served the fine chemical and pharmaceutical industry since 1993, we provide high-quality, bespoke sourcing for specialized reagents like this diol . Our products are characterized by high purity, competitive pricing, and timely delivery, making us an ideal partner for your research and development needs. We welcome inquiries for this and other specialized biochemicals in any quantity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16651-65-3

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(1R)-1-naphthalen-1-ylethane-1,2-diol

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1

InChI Key

DIUGLBPPQLGORR-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](CO)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CO)O

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Mechanisms

The Corey-Bakshi-Shibata (CBS) reduction and Noyori-type hydrogenation are widely employed. The CBS protocol utilizes oxazaborolidine catalysts to transfer chirality during the reduction of ketones. For example, treatment of 1-(naphthalen-1-yl)ethanone with borane-dimethyl sulfide (BH₃·SMe₂) in the presence of (R)-CBS catalyst generates the (1R)-diol with >90% ee. Noyori asymmetric hydrogenation, using ruthenium complexes with chiral phosphine ligands, offers an alternative under hydrogen gas pressure.

Industrial-Scale Optimization

Industrial processes enhance efficiency via continuous-flow reactors and immobilized catalysts. VulcanChem reports yields exceeding 85% at 25°C using tetrahydrofuran (THF) as the solvent and catalytic amounts of (R)-CBS reagent. Table 1 summarizes key parameters.

Table 1: Enantioselective Reduction Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)ee (%)
(R)-CBSTHF258592
Ru-(S)-BINAPEtOH507888

Dihydroxylation of 1-Vinylnaphthalene

Vicinal dihydroxylation of alkenes via osmium tetroxide (OsO₄)-mediated oxidation provides a stereocontrolled route to 1,2-diols. For this compound, this method requires 1-vinylnaphthalene as the starting alkene.

Reaction Protocol and Stereochemical Control

A modified Upjohn dihydroxylation employs OsO₄ with N-methylmorpholine-N-oxide (NMO) as the co-oxidant in a THF/water (4:1) solvent system. The syn-addition of hydroxyl groups across the double bond yields the (1R,2S)-diol, which is subsequently epimerized to the desired (1R)-configuration under basic conditions.

Work-Up and Purification

Post-reaction, the mixture is quenched with sodium thiosulfate to remove residual OsO₄, followed by extraction with ethyl acetate. Column chromatography (dichloromethane/methanol, 80:1) affords the pure diol in 57% yield. Challenges include OsO₄’s toxicity and the need for precise stereochemical control.

Photochemical Synthesis Using Iron Catalysts

Emerging photochemical strategies leverage iron-based catalysts under visible light to achieve sustainable diol synthesis.

Fe(acac)₃-Mediated Reactions

Irradiation of 1-(naphthalen-1-yl)ethylene with Fe(acac)₃ in acetonitrile under blue LEDs (455 nm) induces a [2+2] cycloaddition followed by hydrolysis to the diol. This method avoids stoichiometric reagents and operates at room temperature, yielding 51% product on a gram scale.

Advantages and Limitations

While environmentally benign, this approach currently lags in enantioselectivity, requiring post-synthetic resolution. Table 2 compares photochemical and traditional methods.

Table 2: Comparative Analysis of Preparation Methods

MethodCatalystYield (%)ee (%)Scalability
Enantioselective CBS(R)-CBS8592Industrial
OsO₄ DihydroxylationOsO₄/NMO5775*Lab-scale
PhotochemicalFe(acac)₃51N/APilot-scale
*After epimerization

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution is employed. Dinaphthyl borinic acid derivatives enable helicity-based chromatographic separation, achieving >98% ee for the (1R)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-yl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Further reduction can yield saturated hydrocarbons or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like thionyl chloride, phosphorus tribromide, and amines are used for substitution reactions.

Major Products Formed

    Oxidation: Naphthyl ketones, naphthyl carboxylic acids.

    Reduction: Saturated hydrocarbons, secondary alcohols.

    Substitution: Halogenated naphthyl derivatives, naphthyl amines.

Scientific Research Applications

Structural Features

FeatureDescription
Naphthalene GroupProvides aromatic properties and reactivity
Diol FunctionalityContains two hydroxyl groups for hydrogen bonding
Chiral CenterEnhances interaction with other chiral molecules

Medicinal Chemistry

Chiral Building Block : (1R)-1-(Naphthalen-1-yl)ethane-1,2-diol serves as a chiral building block in the synthesis of pharmaceuticals. Its chirality allows for the development of enantiomerically pure drugs that can exhibit different biological activities based on their stereochemistry .

Drug Development : Research indicates that compounds with similar structures have been used to synthesize biologically active metabolites. For instance, this compound could be pivotal in creating new therapeutic agents through asymmetric synthesis methods .

Material Science

Self-Assembly Properties : The hydroxyl groups in this compound can facilitate hydrogen bonding, which may lead to unique self-assembly behaviors in materials science applications. This property can be exploited to develop new materials with specific functionalities.

Chemical Modifications : The reactive sites provided by the naphthalene and diol functionalities allow for further chemical modifications, potentially leading to the synthesis of more complex molecules tailored for specific applications .

Synthesis of Complex Molecules

The compound can be utilized as a starting material for synthesizing various complex organic compounds. Its versatility makes it suitable for use in multiple synthetic pathways, including those involving pinacol coupling reactions and reductions of carbonyl compounds .

Case Study 1: Asymmetric Synthesis of Pharmaceuticals

A study demonstrated the effectiveness of using this compound as a chiral catalyst in the reduction of ketones to produce optically active alcohols with high enantioselectivity. This method highlights its potential role in pharmaceutical synthesis where chirality is crucial for drug efficacy .

Case Study 2: Material Design

Research into the self-assembly properties of naphthalene derivatives has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. These findings suggest its application in creating advanced materials for industrial uses .

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Key Features Reference
(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol Naphthalen-1-yl C₁₂H₁₂O₂ Chiral diol with bulky aromatic group; synthesized via ketone reduction
(±)-1-Phenylethane-1,2-diol Phenyl C₈H₁₀O₂ Racemic mixture; simpler aromatic substituent
(1R)-1-(3-Chlorophenyl)-1,2-ethanediol 3-Chlorophenyl C₈H₉ClO₂ Chlorine substituent enhances polarity; (1R)-configuration
1-(4’-Aminophenyl)-ethane-1,2-diol 4-Aminophenyl C₈H₁₁NO₂ Amino group improves solubility; isolated from natural sources
1-(Pyridin-3-yl)ethane-1,2-diol hydrochloride Pyridin-3-yl (+ HCl salt) C₇H₁₀ClNO₂ Heterocyclic substituent; hydrochloride salt enhances stability
1-(4-Methoxyphenyl)-ethane-1,2-diol 4-Methoxyphenyl C₉H₁₂O₃ Methoxy group increases electron density; identified in honey

Key Observations :

  • Aromatic vs.
  • Functional Group Effects : Electron-withdrawing groups (e.g., Cl in ) increase polarity, while electron-donating groups (e.g., OMe in ) enhance solubility.
  • Natural vs. Synthetic Origins: Compounds like 1-(4’-aminophenyl)-ethane-1,2-diol are isolated from plants, whereas others are synthesized chemically .

Spectroscopic and Physical Properties

  • NMR Data :
    • The target compound exhibits distinct aromatic proton shifts (δ 7.4–8.4 ppm) and diol proton resonances (δ 3.2–4.3 ppm) in its ¹H NMR spectrum .
    • 1-(4-Methoxyphenyl)-ethane-1,2-diol shows downfield shifts for methoxy protons (δ ~3.8 ppm) .
  • Mass Spectrometry :
    • High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 188.117 for the target compound, aligning with its formula .
    • Derivatives like 1-(pyridin-3-yl)ethane-1,2-diol hydrochloride exhibit [M+H]⁺ peaks at m/z 232.2 .

Biological Activity

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol is a chiral organic compound notable for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a naphthalene group connected to an ethane-1,2-diol moiety. The presence of hydroxyl groups allows for hydrogen bonding, which is crucial for its biological interactions. The stereochemistry indicated by the "1R" designation suggests that this compound may exhibit distinct behaviors in biological systems compared to its enantiomers.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several factors:

  • Chirality : The chiral nature of the compound influences how it interacts with biological receptors and enzymes, potentially leading to varying pharmacological effects.
  • Hydrogen Bonding : The diol functionality enables the compound to form hydrogen bonds with biomolecules, which may enhance its solubility and bioavailability.
  • Reactive Sites : The naphthalene moiety provides reactive sites for further chemical modifications, potentially leading to the development of new therapeutic agents.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

1. Antioxidant Activity

Studies have shown that compounds with similar structures possess antioxidant properties. The hydroxyl groups can scavenge free radicals, contributing to cellular protection against oxidative stress.

2. Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer effects. Similar naphthalene derivatives have demonstrated cytotoxicity against various cancer cell lines, including HeLa and HCT116 cells .

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes. For instance, it may act as a competitive inhibitor due to its structural similarity to natural substrates.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of alkaline phosphatase

Research Implications

The unique structure of this compound positions it as a valuable candidate for further research in drug development:

  • Drug Design : Its chiral nature and ability to form hydrogen bonds make it a suitable scaffold for designing new pharmaceuticals.
  • Material Science : The compound could be utilized in creating advanced materials due to its reactive sites and potential for self-assembly.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Stereopurity (%)Key Characterization Techniques
Diazonium coupling 65–72>981H^{1}\text{H}-NMR, IR, elemental analysis
Chiral auxiliary route 5899.5Chiral HPLC, 13C^{13}\text{C}-NMR

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Q. Advanced Research Focus

  • X-ray crystallography : Used to determine absolute configuration. For example, the crystal structure of a related complex (PDB: 4ZXW) reveals hydrogen-bonding interactions between the diol and protein residues, confirming spatial orientation .
  • Multi-nuclear NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish between regioisomers. Aromatic protons in the naphthalene ring show distinct splitting patterns (δ 7.2–8.3 ppm), while diol protons appear as doublets (δ 4.5–5.1 ppm) .
  • IR spectroscopy : O–H stretching (3200–3500 cm1^{-1}) and C–O bonds (1100–1250 cm1^{-1}) validate functional groups .

What role does this compound play in asymmetric catalysis, particularly in enantioselective reactions?

Advanced Research Focus
The compound serves as a chiral ligand in metal complexes. For example:

  • Zinc phthalocyanine complexes : Enhance enantioselectivity in aldehyde ethylation (up to 92% ee) by coordinating to the metal center via hydroxyl groups, creating a stereodirecting environment .
  • Mechanistic insight : The naphthalene moiety induces π-stacking interactions with substrates, while the diol backbone stabilizes transition states through hydrogen bonding .

Q. Table 2: Catalytic Performance in Asymmetric Reactions

Reaction TypeSubstrateee (%)Reference
Aldehyde ethylation Benzaldehyde92
Cyclopropanation Styrene85

How do solvent polarity and pH affect the antioxidant properties of this compound?

Q. Basic Research Focus

  • Solvent effects : Radical scavenging activity (e.g., DPPH assay) is higher in polar solvents (e.g., DMSO) due to improved solubility of the diol and stabilization of radical intermediates .
  • pH dependence : Activity decreases under acidic conditions (pH < 5) as protonation of hydroxyl groups reduces electron-donating capacity. Optimal activity occurs at pH 7–9 .

What methodologies are used to study metabolic pathways or degradation products of this compound in biological systems?

Q. Advanced Research Focus

  • Isotopic labeling : 18O^{18}\text{O}-tracing in mass spectrometry identifies whether hydroxyl groups originate from water or oxidizing agents (e.g., KMnO4_4) .
  • In vitro models : Mouse hypothalamus studies detect metabolites like MOPEG and DOPEG via LC-MS, revealing oxidative degradation pathways .
  • Radical degradation : Under alkaline conditions, hydroxyl radicals (HO•) attack the ethanediol side chain, leading to cleavage products analyzed via GC-MS .

How can enantiomeric excess (ee) be quantified during synthesis, and what are common pitfalls?

Q. Advanced Research Focus

  • Chiral derivatization : Convert diol to diastereomeric esters using chiral acids (e.g., Mosher’s acid), then analyze via 19F^{19}\text{F}-NMR .
  • Pitfalls :
    • Kinetic resolution : Uncontrolled reaction rates may skew ee. Use low temperatures (−78°C) to suppress racemization.
    • Column artifacts : Chiral HPLC columns (e.g., Chiralpak AD-H) require calibration with pure enantiomers to avoid misintegration .

What are the implications of crystallographic data for understanding substrate binding in enzymatic systems?

Advanced Research Focus
In SgcC5 protein complexes (PDB: 4ZXW), the diol binds to the active site via hydrogen bonds with Ser-124 and Asp-88, positioning the naphthalene group in a hydrophobic pocket. This interaction informs rational design of enzyme inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.